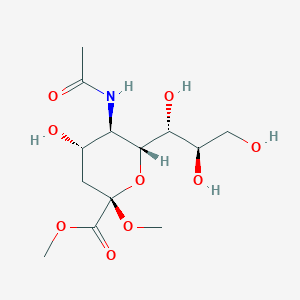
2,5-Anhydro-D-Mannose
Übersicht
Beschreibung
2,5-Anhydro-D-mannose (2,5-Anh-D-Man) is a cyclic sugar molecule that is found in many plants and animals. It is a naturally occurring carbohydrate with a unique structure that is utilized for a variety of purposes. It has been used in laboratory experiments for its biochemical and physiological effects and can be synthesized in the laboratory for further research. In
Wissenschaftliche Forschungsanwendungen
Vorstufen von Diblock-Oligosacchariden
2,5-Anhydro-D-Mannose wird bei der Synthese von Diblock-Oligosacchariden verwendet . Der hochreaktive this compound-Rest am reduzierenden Ende von Chitinoligomeren, die durch Depolymerisation mit salpetriger Säure gewonnen werden, wird durch Dihydrazide oder Dioxyamine aktiviert, um Vorstufen für Chitin-basierte Diblock-Saccharide zu liefern . Diese Reaktionen sind viel schneller als bei anderen Kohlenhydraten .
Synthese komplexer Kohlenhydratderivate
This compound-Oxime hat sich aufgrund seiner einzigartigen chemischen Eigenschaften und vielfältigen Anwendungen als wertvolle Verbindung in der wissenschaftlichen Forschung etabliert . Ein wichtiger Bereich von Interesse ist seine Rolle als vielseitiger Baustein für die Synthese komplexer Kohlenhydratderivate .
Produktion von Glykokonjugaten
Neben komplexen Kohlenhydratderivaten wird this compound-Oxime auch zur Produktion von Glykokonjugaten verwendet . Dies sind Verbindungen, die aus der kovalenten Bindung eines Kohlenhydrats an eine andere funktionelle Gruppe oder ein Molekül resultieren.
Synthese von Chitooligosacchariden
Die Depolymerisation von Chitosan mit salpetriger Säure ermöglicht die Synthese von einzelnen Chitosan-Oligosacchariden (COS), da ihre Einheit am reduzierenden Ende aus 2,5-Anhydro-D-Mannofuranose besteht . Dieser Prozess stellt eine relevante Strategie für die Entwicklung fortschrittlicher funktioneller COS-basierter Konjugate dar .
Konjugation am reduzierenden Ende von COS
This compound wird in einem chemischen Verfahren für die Konjugation am reduzierenden Ende von COS durch das im Handel erhältliche Dioxyamin O,O′-1,3-Propandilylbishydroxylamin verwendet . Die resultierenden Dioxyamin-verknüpften COS, die sowohl durch Oximierung als auch durch reduktive Aminierung synthetisiert wurden, wurden vollständig charakterisiert
Wirkmechanismus
Target of Action
2,5-Anhydro-D-mannose is a cyclic sugar derivative that has been extensively studied in scientific research for its versatile applications and intriguing chemical properties
Mode of Action
One notable mechanism of action of this compound involves its role as a substrate or intermediate in various enzymatic and chemical transformations
Biochemical Pathways
It is known that this compound can act as a substrate or intermediate in various enzymatic and chemical transformations .
Result of Action
Its role as a substrate or intermediate in various enzymatic and chemical transformations suggests that it may have significant effects at the molecular and cellular levels .
Safety and Hazards
Zukünftige Richtungen
2,5-Anhydro-D-mannose is a mixture of the acetal and aldehyde forms. It is structurally similar to D-mannose . It is primarily used as a precursor or building block for the synthesis of alginate-based materials . It serves as a starting material for the production of alginate hydrogels, microcapsules, and scaffolds .
Biochemische Analyse
Biochemical Properties
2,5-Anhydro-D-mannose plays a role as a substrate or intermediate in various enzymatic and chemical transformations .
Cellular Effects
It has been suggested that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a substrate or intermediate in various enzymatic and chemical transformations . It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve potential interactions with transporters or binding proteins
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-3-5(9)6(10)4(2-8)11-3/h1,3-6,8-10H,2H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAPTZKZHMOIRE-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
495-75-0 | |
| Record name | 2,5-Anhydromannose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-ANHYDRO-D-MANNOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEE7AJ557M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)




